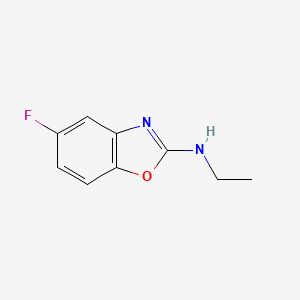![molecular formula C7H11N7 B13296155 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13296155.png)
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains two triazole rings Triazoles are a class of five-membered ring compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1H-1,2,4-triazole-3-amine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a building block for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as photostabilizers and dyes.
Mechanism of Action
The mechanism of action of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. For example, it may inhibit cytochrome P-450-dependent enzymes, leading to the disruption of essential metabolic pathways in fungi or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its dual triazole rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its potential efficacy in various applications, including antimicrobial and anticancer therapies .
Properties
Molecular Formula |
C7H11N7 |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H11N7/c1-5-9-11-7(13(5)2)4-14-3-6(8)10-12-14/h3H,4,8H2,1-2H3 |
InChI Key |
LBYVJVQUCLRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


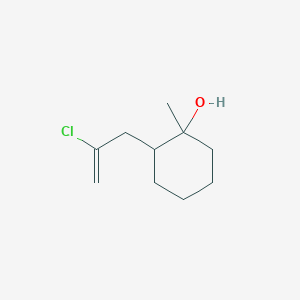
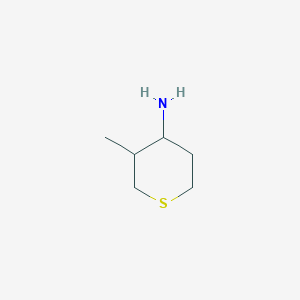
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)

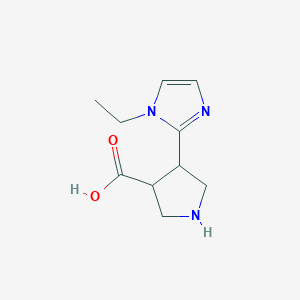
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)

![(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13296117.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)
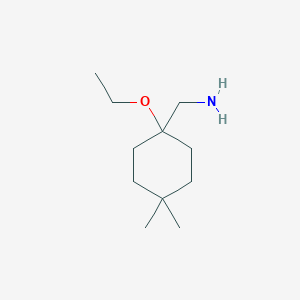
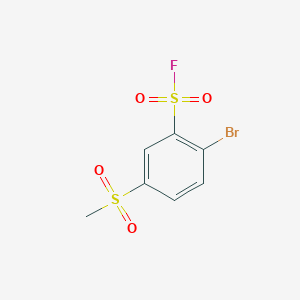
![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)
